![molecular formula C7H10N4 B13119808 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound consists of a fused ring system containing both imidazole and pyrimidine moieties, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyrimidine with appropriate alkylating agents. For instance, the reaction of 2-aminopyrimidine with 1,2-dibromoethane under basic conditions can yield the desired imidazo[1,2-c]pyrimidine scaffold . Another method involves the use of ethylene chloro (bromo)hydrin, followed by cyclization with thionyl chloride and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. These methods are scaled up to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated or acylated products.
Aplicaciones Científicas De Investigación
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine can be compared with other similar compounds in the imidazo[1,2-c]pyrimidine family:
Imidazo[1,2-a]pyridine: Similar structure but with a different ring fusion pattern.
Imidazo[1,2-b]pyridazine: Contains a pyridazine ring instead of a pyrimidine ring.
Imidazo[1,2-c]pyridine: Similar to imidazo[1,2-c]pyrimidine but with a pyridine ring.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine |
InChI |
InChI=1S/C7H10N4/c1-5-6(8)7-9-2-3-11(7)4-10-5/h4H,2-3,8H2,1H3 |
Clave InChI |
AJSVSPBXPSJJIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NCCN2C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


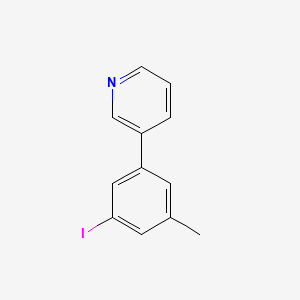
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)

![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
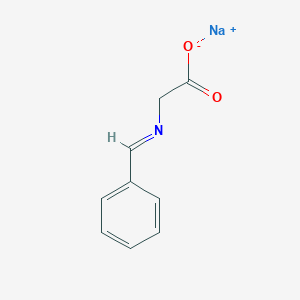

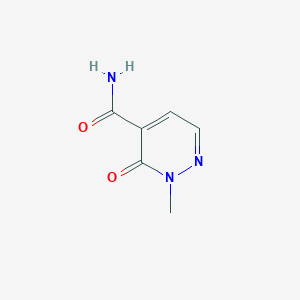
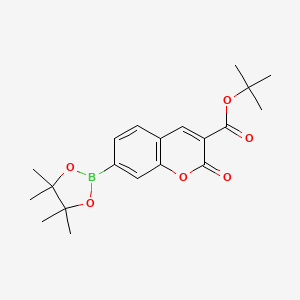

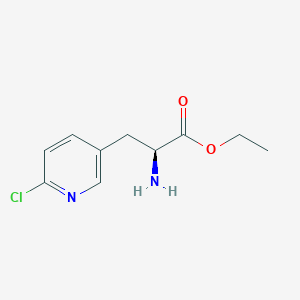
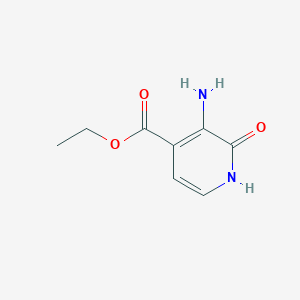
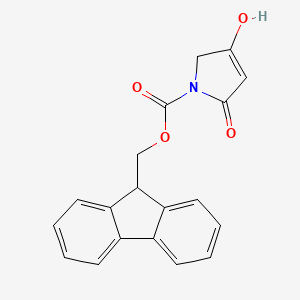
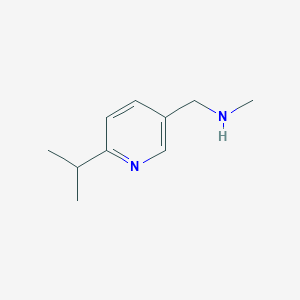
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)
